Pyrazolo[1,5-b]pyridazine deriv. 76
Description
Pyrazolo[1,5-b]pyridazine derivatives are heterocyclic compounds with a fused bicyclic core structure, combining pyrazole and pyridazine rings. Derivative 76 (exemplified in studies as compound 8b or 6b) is a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with an IC50 of 76 nM . Its development focused on optimizing ligand efficiency (LE) and selectivity over related kinases such as GSK3β and cyclin-dependent kinases (CDKs). Key structural features include hydrogen-bonding interactions with Glu239, Leu241, and Lys188 residues in DYRK1A, along with a methyl group directed into a lipophilic pocket unique to the kinase hinge region .
Properties
Molecular Formula |
C25H17F3N6O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H17F3N6O2/c26-25(27,28)16-5-3-15(4-6-16)23-22(19-2-1-10-30-34(19)33-23)18-9-11-29-24(32-18)31-17-7-8-20-21(14-17)36-13-12-35-20/h1-11,14H,12-13H2,(H,29,31,32) |
InChI Key |
MQWZYEDJGHLFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Target Selectivity
a. Pyrazolo[1,5-b]pyridazine Derivatives Targeting DYRK1A
- Compound 11 (): Exhibited 45 nM IC50 against Pim-1 kinase but showed significant ERG and CYP inhibition. Derivative 76 avoids these off-target effects through core modifications, achieving >100-fold selectivity over CDK2 and GSK3β .
- Compound 20g (): A T. brucei GSK-3 inhibitor with high selectivity but mouse toxicity. Derivative 76’s N-methylation strategy reduces human kinase off-target activity (e.g., CDK2 inhibition drops by 2 log units) while maintaining DYRK1A potency .
b. Pyrazolo[1,5-a]pyrimidine Derivatives
- SGI-1776 (): An imidazo[1,2-b]pyridazine-based Pim-1 inhibitor (IC50 = 45 nM) with ERG and CYP liabilities. Pyrazolo[1,5-b]pyridazine derivatives like 76 avoid these issues due to distinct hydrogen-bonding networks and reduced lipophilicity .
c. COX-2 Inhibitors
- 2-(4-Ethoxy-phenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine (): A selective COX-2 inhibitor (IC50 < 10 nM) with gastroprokinetic activity. Derivative 76 diverges via substituent placement (e.g., methyl groups vs. bulky sulfonyl groups), prioritizing kinase inhibition over cyclooxygenase activity .
Potency and Ligand Efficiency
<sup>a</sup> Ligand Efficiency (LE) = (1.37 × pIC50) / Heavy Atom Count.
<sup>b</sup> Lipophilic Ligand Efficiency (LLE) = pIC50 − logP.
Derivative 76 achieves best-in-class LE and LLE among DYRK1A inhibitors, enabling lower molecular weight (<400 Da) and logP (<3) for improved CNS penetration .
Physicochemical and ADME Properties
- Permeability : Derivative 76 exhibits good Caco-2 permeability (Papp > 10 × 10<sup>−6</sup> cm/s) without P-glycoprotein efflux liability, unlike earlier analogues .
- Metabolic Stability: Microsomal clearance for derivative 76 is <20 mL/min/kg, superior to COX-2-targeting pyrazolo[1,5-b]pyridazines (e.g., 35 mg doses in humans require nanoparticulate formulations for bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
